molecular formula C14H16N2 B11886975 2-(4-Methylpyrrolidin-2-yl)quinoline

2-(4-Methylpyrrolidin-2-yl)quinoline

Cat. No.: B11886975
M. Wt: 212.29 g/mol
InChI Key: ZRYJWYRYBGGRGC-UHFFFAOYSA-N
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Description

2-(4-Methylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 4-methylpyrrolidine group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-(4-Methylpyrrolidin-2-yl)quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpyrrolidin-2-yl)quinoline is unique due to the presence of the 4-methylpyrrolidine group, which enhances its biological activity and selectivity. This substitution can improve the compound’s pharmacokinetic properties and reduce toxicity compared to other quinoline derivatives .

Biological Activity

2-(4-Methylpyrrolidin-2-yl)quinoline is a compound belonging to the quinoline family, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a quinoline core with a pyrrolidine moiety, which enhances its biological activity. The presence of the pyrrolidine group may facilitate interactions with various biological targets, influencing its efficacy in therapeutic contexts.

Pharmacological Properties

Quinoline derivatives are known for a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Research indicates that quinoline derivatives can inhibit bacterial growth and show promise in treating infections.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Certain derivatives are being investigated for their potential in neurodegenerative diseases.

The specific biological activity of this compound is largely dependent on its interactions with biological targets. Key areas of interest include:

  • Enzyme Inhibition : Investigations into its binding affinity with enzymes such as DNA gyrase and topoisomerase IV could provide insights into its antimicrobial properties.
  • Receptor Interactions : Understanding how this compound interacts with cellular receptors may elucidate its role in anti-inflammatory or anticancer activities.

Case Studies and Research Findings

  • Cholinesterase Inhibition : A study on various quinoline derivatives highlighted their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating conditions like Alzheimer's disease. The compound's structural modifications could enhance its inhibitory potency against AChE .
  • Antimycobacterial Activity : Research involving substituted quinolines indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid . This suggests that this compound might also have similar applications.
  • Neuroinflammation : Quinoline derivatives have been explored as potential radioligands for positron emission tomography (PET) imaging to quantify neuroinflammation, indicating their relevance in neurological disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique biological activities:

Compound NameStructural FeaturesUnique Aspects
6-(1-Methylpyrrolidin-2-yl)quinolineSimilar pyrrolidine groupKnown for strong antibacterial properties
4-(Pyrrolidin-1-yl)quinolineDifferent pyrrolidine positionExhibits distinct neuroprotective effects
3-(Pyrrolidin-1-yl)quinolineSimilar core structurePotential use in treating neurological disorders

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-methylpyrrolidin-2-yl)quinoline

InChI

InChI=1S/C14H16N2/c1-10-8-14(15-9-10)13-7-6-11-4-2-3-5-12(11)16-13/h2-7,10,14-15H,8-9H2,1H3

InChI Key

ZRYJWYRYBGGRGC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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